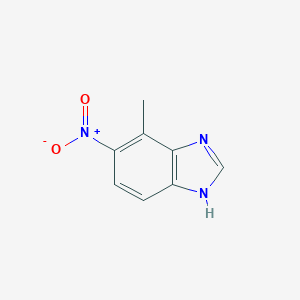

4-Methyl-5-nitrobenzimidazole

Description

Properties

IUPAC Name |

4-methyl-5-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNJNOIRCNXHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300019 | |

| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170918-28-2 | |

| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170918-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-nitrobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-5-nitrobenzimidazole chemical properties and structure

An In-depth Technical Guide to 4-Methyl-5-nitrobenzimidazole: Structure, Properties, and Applications

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, is present in the structure of numerous FDA-approved drugs, demonstrating its therapeutic versatility.[1] Its physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to bind effectively to macromolecules, leading to a broad spectrum of pharmacological activities such as antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][2][3]

This guide focuses on a specific derivative, this compound. The introduction of a methyl (-CH₃) group and a nitro (-NO₂) group onto the benzene ring imparts unique electronic and steric characteristics that modulate its chemical reactivity and biological profile. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, and potential applications, thereby facilitating its use in pioneering research and development.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application in scientific research.

Chemical Structure

The structure consists of a benzimidazole core with a methyl group at position 4 and a nitro group at position 5 of the benzene ring. The nitro group acts as a strong electron-withdrawing group, while the methyl group is weakly electron-donating. This substitution pattern significantly influences the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of 4-Methyl-5-nitro-1H-benzimidazole.

Physicochemical Data

The key properties of this compound are summarized below. These parameters are crucial for designing experimental conditions, including solvent selection for reactions and biological assays, and for predicting the compound's pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |

| Molecular Weight | 177.16 g/mol | PubChem[5][6] |

| Monoisotopic Mass | 177.053826475 Da | PubChem[4][5] |

| Appearance | Likely a colored solid | Inferred from related compounds[7] |

| Melting Point | Data not readily available; related compounds melt >200 °C | [8][9][10] |

| Solubility | Expected to have low solubility in water | Inferred from related compounds[8][11] |

| XLogP3 (Predicted) | 1.7 | PubChem[4][6] |

| CAS Number | Not readily available in searched literature |

PART 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclocondensation of a substituted o-phenylenediamine precursor. This section outlines the synthetic strategy and the analytical techniques used for structural verification.

Synthetic Pathway

The most common and efficient method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde followed by oxidative cyclization. For this compound, the key precursor is 4-Methyl-5-nitrobenzene-1,2-diamine .[7] This diamine is condensed with formic acid or a similar one-carbon source. The presence of the methyl group can influence the nucleophilicity of the adjacent amino groups, potentially affecting reaction rates and yields.[7]

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is a representative procedure adapted from general methods for benzimidazole synthesis.[2][12]

Objective: To synthesize this compound.

Materials:

-

4-Methyl-5-nitrobenzene-1,2-diamine (1 mmol)

-

Formic acid (98%, 1.5 mmol)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10%)

-

Ethanol

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-5-nitrobenzene-1,2-diamine (1 mmol) in 4 M hydrochloric acid (15 mL).

-

Reagent Addition: Add formic acid (1.5 mmol) to the suspension.

-

Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1).

-

Work-up: After completion, cool the mixture to room temperature. A precipitate may form.

-

Neutralization: Carefully neutralize the acidic solution with 10% sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. If the product is colored, the hot solution can be treated with a small amount of activated charcoal and filtered hot to remove impurities before crystallization.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Spectral Characterization

Structural confirmation is achieved using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The aromatic region will show characteristic signals for the protons on the benzimidazole ring system. The methyl group will appear as a singlet in the upfield region (around 2.4 ppm). The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro and methyl groups.

-

¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals corresponding to the molecular structure. The methyl carbon will be observed upfield (around 20 ppm), while the aromatic and imidazole carbons will appear in the 110-150 ppm range.

-

IR Spectroscopy: Key vibrational bands are expected for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹).[13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (approx. 178.06).[4]

PART 3: Biological Activity and Applications in Drug Discovery

Nitrobenzimidazole derivatives are a class of compounds with a rich pharmacological profile.[14] Their biological activities are often attributed to the redox properties of the nitro group, which can be reduced within cells to form reactive nitroso or hydroxylamine species that induce cellular damage, a mechanism particularly relevant for antimicrobial and anticancer effects.[15]

Spectrum of Activity

While specific studies on this compound are limited, the broader class of nitrobenzimidazoles has demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Nitro-substituted benzimidazoles have shown potent antitumor activity against various cancer cell lines, including lung cancer.[16] The mechanism often involves interaction with DNA or the inhibition of key enzymes involved in cell proliferation.

-

Antimicrobial & Antifungal Activity: The benzimidazole scaffold is central to many antimicrobial agents. The addition of a nitro group often enhances this activity.[8][9] These compounds are effective against a range of bacteria and fungi.

-

Anthelmintic Activity: Benzimidazoles, such as albendazole, are widely used anthelmintic drugs. Nitro-containing derivatives have also been synthesized and evaluated, showing potent activity against parasitic worms.[3]

-

Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives have been designed and synthesized as potential antihypertensive agents, demonstrating vasorelaxant effects in ex-vivo studies.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is dictated by its substituents:

-

The Nitro Group: Essential for many of the cited biological activities. Its position on the ring is critical. The 5-nitro position is common in many biologically active benzimidazoles.

-

The Methyl Group: This group can influence activity through steric and electronic effects. It can enhance binding to a target by occupying a hydrophobic pocket or modulate the electronic nature of the aromatic system, thereby affecting the reduction potential of the nitro group.

This compound serves as a valuable intermediate or building block.[9] Its core structure can be further functionalized, for example, at the N-1 position of the imidazole ring, to generate libraries of novel compounds for high-throughput screening in drug discovery programs.

PART 4: Safety, Handling, and Storage

As a research chemical, proper safety precautions are imperative. The following information is based on data for structurally related nitroaromatic and benzimidazole compounds.[17][18][19]

Hazard Identification

-

Toxicity: Nitroaromatic compounds should be handled with care as they can be toxic. Some may be classified as potentially carcinogenic or mutagenic.

-

Irritation: The compound may cause skin, eye, and respiratory irritation.[11][19]

-

Combustibility: The material is likely combustible.[8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[8][18]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[17][20]

Conclusion

This compound is a heterocyclic compound with significant potential, primarily as a scaffold and intermediate in the field of medicinal chemistry. Its unique structural features—the privileged benzimidazole core functionalized with electronically active methyl and nitro groups—make it a compelling candidate for the synthesis of novel therapeutic agents. The established biological activities of the broader nitrobenzimidazole class, including anticancer, antimicrobial, and anthelmintic effects, provide a strong rationale for its further investigation. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and critical safety information to empower researchers in leveraging this molecule for future discoveries in drug development and beyond.

References

- A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene - Benchchem. (n.d.).

- This compound (C8H7N3O2) - PubChemLite. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- 5-Nitrobenzimidazole | 94-52-0 - ChemicalBook. (2025).

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (n.d.).

- DESIGN AND SYNTHESIS OF 4-[2'-(5'- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2021).

- 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem. (n.d.).

- Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis. (2023).

- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).

- 5-Nitrobenzimidazole synthesis - ChemicalBook. (n.d.).

- 5-Nitrobenzimidazole - Chem-Impex. (n.d.).

- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry. (n.d.).

- 2-Methyl-5-nitrobenzimidazole | C8H7N3O2 | CID 74524 - PubChem. (n.d.).

- 5-Nitrobenzimidazole for synthesis 94-52-0 - Sigma-Aldrich. (n.d.).

- 1-methyl-5-nitro-1H-benzimidazole - Chemical Synthesis Database. (2025).

- Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed - NIH. (n.d.).

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (n.d.).

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).

- 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem. (n.d.).

- 5-Nitrobenzimidazole CAS 94-52-0 | 818257 - Merck Millipore. (n.d.).

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. PubChemLite - this compound (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Methyl-5-nitrobenzimidazole | C8H7N3O2 | CID 74524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

spectroscopic analysis of 4-Methyl-5-nitrobenzimidazole (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-5-nitrobenzimidazole

Foreword: A Molecule-Centric Approach to Spectroscopic Elucidation

In the landscape of pharmaceutical research and materials science, the benzimidazole scaffold is a cornerstone of molecular design, renowned for its diverse biological activities.[1] The introduction of specific substituents, such as a methyl and a nitro group in this compound, fine-tunes its electronic and steric properties, thereby modulating its function. A precise and unambiguous confirmation of its molecular structure is not merely a procedural checkpoint; it is the foundational bedrock upon which all subsequent biological and chemical investigations are built.

This guide eschews a generic, one-size-fits-all template. Instead, it adopts a molecule-centric philosophy, delving into the spectroscopic analysis of this compound (C₈H₇N₃O₂) as a case study. We will explore not just how to acquire Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, but why specific experimental parameters are chosen and how the unique electronic interplay of the electron-donating methyl group and the powerfully electron-withdrawing nitro group dictates the spectroscopic output. This document is designed for the practicing scientist who seeks to move beyond routine data acquisition to a state of predictive, insightful, and rigorous structural confirmation.

The Analytical Blueprint: An Integrated Spectroscopic Workflow

The confirmation of this compound's structure is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together they provide a comprehensive and self-validating structural portrait. Our workflow is designed to logically move from the atomic framework (NMR) to functional group identification (IR) and finally to the electronic system (UV-Vis).

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can deduce the chemical environment, connectivity, and number of each type of proton and carbon atom.

Expertise in Action: Experimental Design Choices

-

Choice of Solvent: The selection of a deuterated solvent is critical. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice.[1] Its high polarity ensures dissolution, and, crucially, its hydrogen-bonding acceptor nature slows the chemical exchange of the N-H proton, allowing this otherwise broad or invisible signal to be clearly observed at a characteristic downfield shift.[1][2]

-

Field Strength: A high-field instrument (400 MHz or greater) is recommended to achieve maximum signal dispersion, particularly in the aromatic region where proton signals can be closely spaced.

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 10-20 mg of dry this compound into a clean, small vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.

-

Filtration and Transfer: To prevent line broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[1]

-

Acquisition: Cap the tube and place it in the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum (typically requiring a longer acquisition time). Two-dimensional experiments like HSQC and HMBC can be run subsequently to definitively link proton and carbon signals.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show five distinct signals, providing a direct fingerprint of the molecule's asymmetric structure.

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |

| ~13.1 | Broad Singlet | 1H | N-H | The imidazole N-H proton is highly deshielded due to aromaticity and hydrogen bonding with the DMSO-d₆ solvent, typically appearing in the 12.0-13.6 ppm range.[1] |

| ~8.45 | Singlet | 1H | H-2 | The proton at the C-2 position of the imidazole ring is a singlet and is deshielded by the two adjacent nitrogen atoms. Data for 5-nitrobenzimidazole shows this proton at ~8.54 ppm.[3] |

| ~8.10 | Singlet | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It appears as a singlet as it lacks adjacent protons for coupling. |

| ~7.65 | Singlet | 1H | H-7 | This proton is ortho to the electron-donating methyl group, which would typically shift it upfield. However, it is also para to the nitro group, leading to a complex electronic effect. It appears as a singlet. |

| ~2.60 | Singlet | 3H | -CH₃ | Aromatic methyl groups typically resonate in this region. The electron-donating nature of the ring places it in a standard position for such a group. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the number and electronic nature of the carbon atoms.

| Predicted Signal (δ, ppm) | Assignment | Rationale and Authoritative Grounding |

| ~150 | C-5 | The carbon atom directly bonded to the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing inductive and resonance effects of the NO₂ group. |

| ~145 | C-2 | The C-2 carbon of the imidazole ring is characteristically downfield due to its position between two nitrogen atoms. In 5-nitrobenzimidazole, this carbon appears near 146.7 ppm.[3] |

| ~143 | C-3a / C-7a | These are the bridgehead carbons where the benzene and imidazole rings are fused. Their chemical shifts are influenced by the overall aromatic system. |

| ~135 | C-4 | The carbon bearing the methyl group. Its shift is influenced by both the attached methyl group and its position relative to the nitro group. |

| ~118 | C-6 | Aromatic C-H. The ortho position to the nitro group causes deshielding. |

| ~115 | C-7 | Aromatic C-H. The para position to the nitro group also results in deshielding. |

| ~21 | -CH₃ | The methyl carbon signal is expected in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful and rapid technique for confirming the presence of the key functional groups that define this compound.

Expertise in Action: Sample Preparation and Data Interpretation

-

Methodology: For a solid sample, Attenuated Total Reflectance (ATR) is the most modern and convenient method, requiring minimal sample preparation. The traditional KBr pellet method is also effective.

-

Diagnostic Peaks: The most informative regions of the spectrum will be those corresponding to the N-H bond, the aromatic C-H and C=C bonds, and, most critically, the strong and characteristic N-O bonds of the nitro group.[4]

Protocol: Solid-State FTIR-ATR Acquisition

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the empty instrument, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000–400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum provides a molecular "fingerprint" that confirms the presence of all key functional moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Grounding |

| 3300–3100 | Broad, Medium | N-H Stretch | The N-H stretching vibration in benzimidazoles is often broad due to intermolecular hydrogen bonding in the solid state.[5][6] |

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of sp² C-H bonds on the benzene and imidazole rings.[7] |

| ~2950 | Weak | Aliphatic C-H Stretch | C-H stretching from the methyl group. |

| 1550–1475 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and strong absorption for aromatic nitro compounds and serves as a key diagnostic peak.[4][8] |

| 1360–1290 | Strong | Symmetric NO₂ Stretch | The second powerful absorption band for the nitro group, confirming its presence.[4][8] |

| 1620–1580 | Medium | C=N Stretch | Stretching vibration of the imine bond within the imidazole ring.[9] |

| 1500–1400 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the fused aromatic ring system.[10] |

UV-Visible Spectroscopy: Probing the Conjugated Electronic System

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. It is particularly sensitive to the conjugated π-electron system of the benzimidazole core.

Expertise in Action: Solvent Choice and Spectral Interpretation

-

Solvent: A polar protic solvent like ethanol or methanol is a suitable choice as it can solvate the molecule without interfering with the primary electronic transitions of interest above 220 nm.

-

Electronic Transitions: The spectrum is dominated by high-energy π → π* transitions characteristic of the aromatic system.[11] The presence of the nitro group, a powerful auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzimidazole, as it extends the conjugation.[12] The electron-donating methyl group will further modulate this absorption.

Protocol: UV-Vis Spectrum Acquisition

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in ethanol.

-

Dilution: Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.

-

Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 800 nm down to 200 nm.

Expected UV-Vis Absorption and Interpretation

The UV-Vis spectrum will reveal the nature of the conjugated system.

| Transition Type | Expected λ_max (nm) | Rationale and Authoritative Grounding |

| π → π | ~250-270 nm and ~300-320 nm | Aromatic systems exhibit characteristic π → π transitions. Substituted benzenes show a primary band around 250-270 nm.[13] The extended conjugation and the strong electron-withdrawing nitro group are expected to introduce a longer-wavelength absorption band, as is common for nitroaromatic compounds.[14][15] |

| n → π | Weak, possibly obscured | A weak n → π transition from the lone pairs on the nitrogen and oxygen atoms may occur at longer wavelengths but is often of low intensity and can be masked by the stronger π → π* bands.[11] |

Conclusion: A Self-Validating Structural Portrait

The true power of this multi-faceted spectroscopic approach lies in the integration of the data.

Caption: Correlation of spectroscopic data to the molecular structure.

NMR spectroscopy provides the definitive map of the C-H skeleton and the unique chemical environment of each atom. IR spectroscopy acts as a functional group checklist, unequivocally confirming the presence of the critical N-H and NO₂ moieties. Finally, UV-Vis spectroscopy validates the overall electronic structure of the conjugated aromatic system. Together, these techniques provide a rigorous, self-validating, and unambiguous confirmation of the identity and structure of this compound, establishing the necessary analytical foundation for its application in research and development.

References

-

ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. [Link]

-

Al-Saeedi, S. I., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

-

IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. [Link]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

-

Yustiana, Y., & Yusuf, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Alarcón-Polo, E., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. [Link]

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives. [Link]

-

Mustafa J. Al-mukhtar, et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

-

Al-Juboori, S. A. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]

-

Xie, M., et al. (2019). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Atmospheric Chemistry and Physics. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. [Link]

-

Morgan, K. J. (1967). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic. [Link]

-

Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

Sheffield Hallam University. (n.d.). UV-Vis Absorption Spectroscopy - Theory. [Link]

-

Yang, N. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

Molecules. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

-

MMMUT. (2020). Unit IVth Spectroscopy. [Link]

-

Pharma Guideline. (2020). Electronic transitions in UV Visible spectroscopy. YouTube. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

ResearchGate. (n.d.). Figure S23. 1H NMR Spectra of 5-nitrobenzimidazole (2i). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. ijermt.org [ijermt.org]

- 14. researchgate.net [researchgate.net]

- 15. A systematic study of the absorbance of the nitro functional group in the vacuum UV region [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Structural Elucidation in Benzimidazole Drug Development

An In-Depth Technical Guide to the Crystal Structure Determination of Substituted Nitrobenzimidazoles

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics. The addition of a nitro group modulates the electronic properties and hydrogen bonding potential of the molecule, significantly influencing its pharmacokinetic and pharmacodynamic profiles. A definitive understanding of the three-dimensional structure is therefore paramount for rational drug design and solid-state characterization. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of nitrobenzimidazole derivatives, using 4-Methyl-5-nitrobenzimidazole as a target and its close analogue, 2-Methyl-5-nitro-1H-benzimidazole, as a detailed crystallographic case study.

Benzimidazole derivatives are classified as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide array of biological targets.[1] Compounds from this class are utilized as proton pump inhibitors, antihypertensives, and anticancer agents.[2] The introduction of substituents, such as methyl and nitro groups, serves to fine-tune the molecule's steric and electronic properties. Crystal structure determination moves beyond simple chemical identification; it reveals the precise atomic arrangement, conformational preferences, and the intricate network of intermolecular interactions that govern a compound's solid-state properties, including solubility, stability, and polymorphism. This structural insight is critical for understanding structure-activity relationships (SAR) and for the development of robust, crystalline active pharmaceutical ingredients (APIs).

Part 1: Synthesis and Characterization of this compound

The synthesis of the target compound proceeds via a well-established condensation reaction. The choice of starting material, 4-methyl-5-nitro-1,2-phenylenediamine, is critical as it directly incorporates the required methyl and nitro functionalities onto the final benzimidazole core.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (5.98 mmol) of 4-methyl-5-nitro-1,2-phenylenediamine in 20 mL of 4M hydrochloric acid.

-

Condensation: Add 0.32 mL (8.37 mmol) of formic acid to the solution. Fit the flask with a reflux condenser.

-

Reaction: Heat the mixture to reflux at 100°C and maintain for 2 hours with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Neutralization & Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of 10% sodium hydroxide solution until a pH of approximately 7 is reached. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with 50 mL of cold deionized water to remove residual salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the purified this compound. Dry the final product under vacuum.

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed prior to crystallization attempts.

| Property | Method | Expected Result |

| Molecular Formula | - | C₈H₇N₃O₂ |

| Molecular Weight | - | 177.16 g/mol [3] |

| Appearance | Visual Inspection | Pale yellow crystalline powder |

| Melting Point | Capillary Melting | ~205-210 °C (decomposes) |

| ¹H NMR | 400 MHz, DMSO-d₆ | Peaks corresponding to methyl, aromatic, and N-H protons |

| FT-IR | KBr Pellet | Bands for N-H stretch, aromatic C-H, C=N, and asymmetric/symmetric NO₂ stretches |

Part 2: Single Crystal Growth: The Foundation of High-Resolution Analysis

The bottleneck in any crystallographic study is obtaining a single crystal of sufficient size and quality.[2] For small organic molecules like nitrobenzimidazoles, the slow evaporation technique is often the most effective method due to its simplicity and control over the crystallization rate.[4] The choice of solvent is paramount; an ideal solvent is one in which the compound is moderately soluble, allowing for a slow, controlled saturation as the solvent evaporates.[5]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Prepare saturated solutions of this compound in various solvents (e.g., ethanol, methanol, acetone, DMF) in small vials to test solubility. A mixture of DMF and ethanol is often effective for this class of compounds.[6]

-

Solution Preparation: Dissolve approximately 10-15 mg of the purified compound in a minimal amount of the chosen solvent system (e.g., 2 mL of DMF/ethanol 1:1) in a clean, 5 mL glass vial. Gentle warming may be required to achieve full dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and pierce it with a single, small-diameter needle. This restricts the rate of solvent evaporation, promoting the growth of fewer, larger crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

-

Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically without disturbing the vial. High-quality, X-ray suitable crystals should appear as well-formed, transparent solids.

Workflow for Crystal Structure Determination

The overall process from synthesis to final structural analysis is a linear, multi-stage workflow that demands precision at each step.

Caption: Workflow from synthesis to structural analysis.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Case Study Note: As of the time of writing, a public domain crystal structure for this compound is not available. Therefore, this guide will utilize the published, high-quality crystallographic data of the closely related analogue, 2-Methyl-5-nitro-1H-benzimidazole monohydrate , as an authoritative case study to demonstrate the data collection and analysis process.[7] This compound shares the key benzimidazole core, methyl, and nitro functionalities, making it an excellent proxy for understanding the structural characteristics of this compound class.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal (e.g., dimensions 0.52 × 0.19 × 0.14 mm) is carefully selected under a microscope and mounted on a cryoloop.[7]

-

Data Collection: The crystal is placed on a diffractometer (e.g., Bruker SMART APEXII CCD) and flash-cooled to 100 K in a stream of nitrogen gas.[7] This low temperature minimizes thermal vibrations and potential radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: A complete sphere of diffraction data is collected using monochromatic X-rays (e.g., Mo Kα radiation).[7]

-

Data Reduction: The raw diffraction intensities are processed. This includes integration of spot intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan using SADABS).[7]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 4: Analysis of the Crystal Structure (Case Study)

The refinement process yields a wealth of precise data about the molecule's three-dimensional structure and its arrangement in the crystal lattice.

Crystallographic Data Summary

| Parameter | Value (for 2-Methyl-5-nitro-1H-benzimidazole monohydrate)[7] |

| Formula | C₈H₇N₃O₂·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9051 (10) |

| b (Å) | 7.1309 (11) |

| c (Å) | 10.0653 (15) |

| α (°) | 79.421 (3) |

| β (°) | 73.062 (3) |

| γ (°) | 67.517 (3) |

| Volume (ų) | 436.61 (11) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | 0.041 |

| wR₂ (all data) | 0.106 |

Molecular Geometry

The benzimidazole molecule is nearly planar, a common feature of fused aromatic systems. The nitro group is slightly twisted out of the plane of the benzene ring, which can be attributed to packing forces and intermolecular interactions within the crystal.[7][8] This deviation from planarity can have significant implications for the molecule's electronic properties and its ability to interact with a target receptor.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement dictated by a network of specific intermolecular forces. In the case of 2-Methyl-5-nitro-1H-benzimidazole monohydrate, the water molecule plays a crucial role as a hydrogen-bond bridge.[7]

-

Hydrogen Bonding: The structure is dominated by a network of N—H···O and O—H···N hydrogen bonds. The imidazole N-H donor forms a hydrogen bond with the oxygen of the water molecule. In turn, the water molecule's hydrogens donate to one of the nitro group's oxygen atoms and the other imidazole nitrogen atom. This creates robust hydrogen-bonded sheets.

-

π–π Stacking: In addition to hydrogen bonding, there is a significant π–π interaction between the benzene ring of one molecule and the imidazole ring of a neighboring molecule. The centroid-to-centroid distance of 3.6419 Å is indicative of a stabilizing stacking interaction.[7]

This combination of strong hydrogen bonds and weaker π-π interactions creates a stable, three-dimensional supramolecular architecture.

Caption: Key intermolecular interactions in the case study.

Conclusion and Implications for Drug Development

This guide has detailed the systematic process for determining the crystal structure of a substituted nitrobenzimidazole. The crystallographic analysis, exemplified by 2-Methyl-5-nitro-1H-benzimidazole monohydrate, provides indisputable evidence of the molecule's conformation and the specific intermolecular interactions that dictate its solid-state form.[7] For drug development professionals, this information is invaluable. It allows for the identification of potential polymorphs, provides a basis for understanding solubility and dissolution rates, and offers a precise 3D model for computational studies, such as docking simulations with protein targets. A thorough crystallographic investigation is a critical, self-validating step in the journey from a promising molecule to a viable pharmaceutical product.

References

-

Arumugam, S., et al. (2011). "2-Methyl-5-nitro-1H-benzimidazole monohydrate". Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3271. [Link]

-

Blake, A. J., et al. "CCDC 706575: Experimental Crystal Structure Determination". The University of Manchester. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD)". CCDC. [Link]

-

Dey, S., et al. (2006). "Crystallization of benzimidazole by solution growth method and its characterization". ResearchGate. [Link]

-

Germain, M. E., et al. "CCDC 2120071: Experimental Crystal Structure Determination". University of Miami. [Link]

-

Kini, S. G., et al. (2012). "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives". Scholars Research Library. [Link]

-

Kopteva, N., et al. (2022). "Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles". MDPI. [Link]

-

Krieger, A. G., et al. (2017). "Synthesis and X-ray Crystal Structure of N′-Cyano-N,N′-dimethyl-4-nitrobenzohydrazide". MDPI. [Link]

-

Lachicotte, R. J. "How to Grow X-Ray Quality Crystals". University of Rochester, Department of Chemistry. [Link]

-

Michigan State University. "X-Ray Crystallography Laboratory". Department of Chemistry. [Link]

-

Khan, K. M., et al. (2012). "6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship". ResearchGate. [Link]

-

PubChem. "2-Methyl-5-nitrobenzimidazole". National Center for Biotechnology Information. [Link]

-

Sroczyńska, A., et al. (2016). "Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives". MDPI. [Link]

-

PubChem. "5-Nitrobenzimidazole". National Center for Biotechnology Information. [Link]

-

Creative BioMart. "X-ray Crystallography". Creative BioMart. [Link]

-

Banna, M. H., et al. (2023). "Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative". PubMed Central. [Link]

-

PubChemLite. "this compound (C8H7N3O2)". PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]

- 7. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 4-Methyl-5-nitrobenzimidazole: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methyl-5-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its therapeutic potential and application are intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the critical factors governing the solubility and stability of this compound. Moving beyond a simple data sheet, this document offers field-proven methodologies, explains the causality behind experimental choices, and provides a framework for researchers to generate high-quality, reliable data. It is designed to empower scientists in drug development and chemical research to optimize formulations, predict shelf-life, and ensure the integrity of this promising molecule.

Introduction and Physicochemical Foundation

This compound belongs to the benzimidazole class of compounds, which are core structures in numerous pharmaceuticals due to their wide range of biological activities.[1] The molecule's structure, featuring a fused benzene and imidazole ring, is appended with a methyl group and a nitro group. These substituents are critical in defining its physicochemical behavior.

-

The Benzimidazole Core: The imidazole portion of the core contains both a weakly acidic N-H proton and a weakly basic pyridinic-type nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This amphiprotic nature is fundamental to its interaction with various solvents.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly lowers the basicity of the imidazole ring compared to unsubstituted benzimidazole. It also introduces a large dipole moment and potential for specific interactions, influencing both solubility and stability.

-

The Methyl Group (-CH₃): This electron-donating group has a more subtle effect, slightly increasing the molecule's lipophilicity and potentially influencing crystal packing, which can impact the energy required to dissolve the solid-state form.

Below is the chemical structure of this compound.

Caption: Chemical structure of 4-Methyl-5-nitro-1H-benzimidazole.

Solubility Profile: A Predictive and Experimental Approach

A comprehensive search of scientific literature reveals a notable lack of specific quantitative solubility data for this compound. While data for related compounds like 5-nitrobenzimidazole show it is very soluble in alcohol but has low aqueous solubility (<0.1 mg/mL), these are only indicators.[2] Therefore, experimental determination is essential for any serious development program.

Causality of Solvent Selection

The choice of solvents for solubility screening should be driven by the structural features of the solute. A diverse panel of solvents should be selected to probe different intermolecular interactions.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the N-H donor and the pyridinic nitrogen acceptor of the benzimidazole ring. However, the molecule's overall low polarity may limit solubility in highly polar water. The predicted water solubility for the related 2-methyl-5-nitrobenzimidazole is very low (logS = -3.39 mol/L).[3]

-

Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These can act as hydrogen bond acceptors. Solvents like DMSO are often excellent choices for benzimidazole-containing compounds due to their high polarity and ability to disrupt crystal lattice forces.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to be effective unless the molecule has significant lipophilic character. A study on various benzimidazoles showed very low solubility in chloroalkanes and toluene.[4] They are useful for establishing the lower bounds of solubility and for specific applications like purification by anti-solvent addition.

Data Presentation: A Template for Success

All experimentally determined solubility data should be meticulously recorded. The following table structure is recommended for organizing results, which is crucial for comparing solvents and for thermodynamic analysis.

Table 1: Illustrative Template for Reporting Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Water | 37 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Ethanol | 37 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for determining its shelf-life, identifying compatible excipients, and defining proper storage conditions. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[5][6]

Anticipated Chemical Liabilities

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, extreme pH conditions (highly acidic or alkaline) could potentially promote ring opening, although this would likely require significant energy. A related nitroimidazole, metronidazole, showed significant degradation in alkaline conditions.[7]

-

Oxidation: The benzimidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

-

Photodegradation: Many aromatic nitro compounds are known to be photosensitive. Benzimidazole anthelmintics have demonstrated high photosensitivity when in solution.[8][9] Therefore, photostability testing according to ICH Q1B guidelines is critical.

-

Thermal Degradation: While generally stable in solid form, thermal decomposition at elevated temperatures may occur. For 4-nitroimidazole, thermal decomposition begins with the cleavage of the C–NO₂ bond.[10]

Hypothesized Degradation Pathway

In the absence of specific literature for this compound, a plausible degradation pathway under reductive or harsh hydrolytic/thermal conditions can be hypothesized. The most chemically labile moiety is the nitro group, which can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities.

Objective: To develop and validate an HPLC method for this compound that can resolve the parent peak from all potential degradation products.

Methodology:

-

Column & Mobile Phase Screening:

-

Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Based on the polarity of the molecule, begin with a gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). Related nitroimidazoles have been successfully analyzed with phosphate buffer and methanol. [11] * Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths. The UV spectrum of the related 5-nitrobenzimidazole shows maxima at 235 nm and 302 nm, suggesting a detection wavelength around 310-320 nm would be appropriate. [2]2. Forced Degradation Sample Analysis: Prepare samples stressed by acid, base, oxidation, heat, and light as described in Protocol 4.3.

-

-

Method Optimization: Inject the stressed samples into the HPLC system. Optimize the gradient, pH of the mobile phase, and flow rate to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in the chromatograms of all stressed samples. Causality: This is a self-validating step. A spectrally pure peak provides high confidence that no degradant is co-eluting, confirming the method is truly stability-indicating.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the drug in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Withdraw samples at time points, neutralize with base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw samples, neutralize with acid, dilute, and analyze. Causality: Alkaline conditions are often harsher for benzimidazoles; starting with milder conditions is prudent.

-

Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours. Withdraw samples, dilute, and analyze.

-

Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C). Also, reflux the drug solution. Analyze samples over time.

-

Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze samples against a dark control.

For all studies, the target degradation is typically 5-20% of the parent drug. This provides sufficient degradant for detection without destroying the sample entirely.

Conclusion

The successful development of any pharmaceutical or chemical product relies on a foundational understanding of its physicochemical properties. For this compound, while public domain data on solubility and stability is sparse, this guide provides the scientific rationale and robust experimental frameworks necessary to generate this critical information. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can confidently characterize this molecule, develop stable formulations, and ensure the quality and efficacy of their final product. This methodological approach ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.

References

-

Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7195, 5-Nitrobenzimidazole. Retrieved from [Link]

-

Prajapati, M., & Patel, P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7N3O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86278103, 4-Methyl-5-nitroimidazole. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

-

PubMed. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Retrieved from [Link]

-

GSC Online Press. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage. Retrieved from [Link]

-

ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

-

PubMed. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Methyl-5-nitrobenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from [Link]

-

Loba Chemie. (n.d.). 5-NITROBENZIMIDAZOLE FOR SYNTHESIS. Retrieved from [Link]

Sources

- 1. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]

- 2. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

Quantum Chemical Calculations for 4-Methyl-5-nitrobenzimidazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Methyl-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Rooted in the principles of Density Functional Theory (DFT), this document offers researchers, scientists, and drug development professionals a robust, self-validating protocol for elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule. By integrating theoretical calculations with available experimental data for analogous compounds, this guide establishes a pathway for generating reliable in-silico data to accelerate drug discovery and development pipelines.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a nitro group and a methyl group to the benzimidazole scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity. The nitro group, being strongly electron-withdrawing, can influence the molecule's reactivity and its potential to act as an explosive.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[3] They provide a detailed understanding of a molecule's electronic structure, which governs its geometry, stability, reactivity, and spectroscopic signatures. For a molecule like this compound, these calculations can predict its three-dimensional conformation, vibrational modes (correlating to IR and Raman spectra), electronic transitions (correlating to UV-Vis spectra), and NMR chemical shifts. This in-silico data is invaluable for characterizing the molecule, predicting its behavior in biological systems, and guiding the synthesis of more potent and selective analogs.

This guide presents a detailed, step-by-step methodology for performing high-quality quantum chemical calculations on this compound, emphasizing the rationale behind each computational choice to ensure scientific integrity and the generation of trustworthy results.

Foundational Theory: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry.[4] The central concept of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The choice of the exchange-correlation functional and the basis set are the two most critical decisions in a DFT calculation. The functional approximates the exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules like this compound, hybrid functionals such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, have proven to be highly effective.[3] Pople-style basis sets, such as 6-311++G(d,p), are commonly used as they provide a good balance between accuracy and computational cost, with diffuse functions (++ to describe anions and weak interactions) and polarization functions (d,p to describe bond anisotropy).[3]

Experimental Protocol: A Step-by-Step Workflow for Quantum Chemical Calculations

This section details a comprehensive and reproducible workflow for the quantum chemical characterization of this compound using the Gaussian software package, a widely used program for electronic structure calculations.[5][6][7]

Step 1: Building the Initial Molecular Structure

The starting point for any calculation is a reasonable initial 3D structure of the molecule. While this can be built from scratch using molecular modeling software, a more reliable approach is to use crystallographic data of a closely related compound. For this compound, the crystal structure of 2-Methyl-5-nitro-1H-benzimidazole monohydrate provides an excellent template.[8] The coordinates from this crystal structure can be used as a starting point, with the methyl group repositioned to the 4-position of the benzimidazole ring.

Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

Protocol:

-

Software: Gaussian 16

-

Input File Setup:

-

Route Section (#p): #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP: The chosen exchange-correlation functional.

-

6-311++G(d,p): The basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to calculate vibrational frequencies at the optimized geometry. This is crucial to confirm the optimized structure is a true minimum.

-

-

Charge and Multiplicity: 0 1 (for a neutral molecule with a singlet spin state).

-

Coordinates: The Cartesian coordinates of the atoms from the initial structure.

-

-

Execution: Run the calculation using the Gaussian software.

Step 3: Vibrational Frequency Analysis

A successful geometry optimization will result in a structure where all forces on the atoms are zero. The frequency calculation serves two purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have no imaginary vibrational frequencies. One or more imaginary frequencies indicate a transition state or a higher-order saddle point.

-

Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared and Raman spectra of the molecule. This allows for a direct comparison with experimental data for validation.[9][10][11]

Step 4: Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

Protocol (using the optimized geometry):

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. These are typically part of the standard output from a geometry optimization calculation.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. This can be calculated as a separate step using the optimized geometry.

-

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To predict the electronic absorption spectrum, a TD-DFT calculation is performed.[12]

-

Route Section (#p): #p B3LYP/6-311++G(d,p) TD(NStates=10)

-

TD(NStates=10): Keyword to perform a TD-DFT calculation, in this case calculating the first 10 excited states.

-

-

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[13]

-

Route Section (#p): #p B3LYP/6-311++G(d,p) NMR

-

Computational Workflow Diagram

Caption: Computational workflow for the quantum chemical characterization of this compound.

Data Presentation and Interpretation

A critical aspect of computational chemistry is the clear and concise presentation of the calculated data.

Optimized Molecular Geometry

The optimized geometry should be presented in a table listing key bond lengths and bond angles. This data can be compared with experimental crystal structure data of similar molecules to validate the computational method.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C4-C5 | Value |

| C5-N(nitro) | Value | |

| N(nitro)-O | Value | |

| Bond Angle | C4-C5-N(nitro) | Value |

| O-N(nitro)-O | Value | |

| Dihedral Angle | C4-C5-N(nitro)-O | Value |

| (Note: Values to be filled in from the calculation output) |

Vibrational Spectra

The calculated vibrational frequencies should be tabulated and compared with experimental IR and Raman data for benzimidazole and nitroaromatic compounds. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Table 2: Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| Value | Value | Value | Value | N-O symmetric stretch |

| Value | Value | Value | Value | N-O asymmetric stretch |

| Value | Value | Value | Value | C-H stretch (methyl) |

| Value | Value | Value | Value | Benzimidazole ring modes |

| (Note: Values to be filled in from the calculation output) |

Electronic Properties

The key electronic properties should be summarized to provide insights into the molecule's reactivity and electronic transitions.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| First Electronic Transition (λmax) | Value (nm) |

| (Note: Values to be filled in from the calculation output) |

Applications in Drug Development

The quantum chemical data generated for this compound has direct applications in the drug development process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[14][15][16][17][18] The calculated quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used as independent variables in QSAR models to predict the activity of new, unsynthesized analogs of this compound.[19]

QSAR Model Development Workflow

Caption: A typical workflow for developing a QSAR model using quantum chemical descriptors.

Molecular Docking